molecular formula C7H16N2O2 B8331231 N-(2-methoxyethyl)-3-(methylamino)propanamide

N-(2-methoxyethyl)-3-(methylamino)propanamide

Cat. No. B8331231
M. Wt: 160.21 g/mol
InChI Key: FXLMRMIGCVYIQP-UHFFFAOYSA-N
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Patent
US09301951B2

Procedure details

To a solution of 3-(benzyl(methyl)amino)-N-(2-methoxyethyl)propanamide (1.1 g, 4.39 mmol, 1.00 equiv) in methanol (50 mL) was added 5% palladium-on-carbon (50 mg) and the suspension stirred under a hydrogen atmosphere for 2 h. The solids were filtered out and the mixture was concentrated under vacuum to afford 200 mg (28%) of the product as a white solid.
Name
3-(benzyl(methyl)amino)-N-(2-methoxyethyl)propanamide
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
28%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8](C)[CH2:9][CH2:10][C:11]([NH:13][CH2:14][CH2:15][O:16][CH3:17])=[O:12])C1C=CC=CC=1>CO.[Pd]>[CH3:17][O:16][CH2:15][CH2:14][NH:13][C:11](=[O:12])[CH2:10][CH2:9][NH:8][CH3:1]

Inputs

Step One
Name
3-(benzyl(methyl)amino)-N-(2-methoxyethyl)propanamide
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCC(=O)NCCOC)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred under a hydrogen atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCNC(CCNC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.